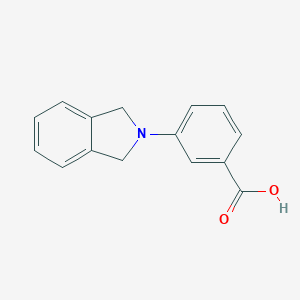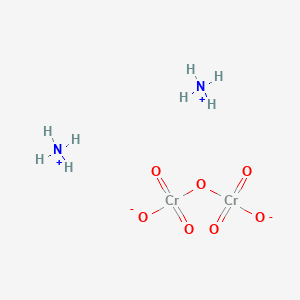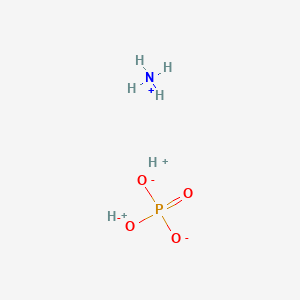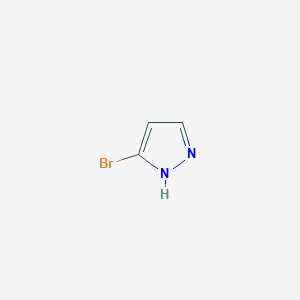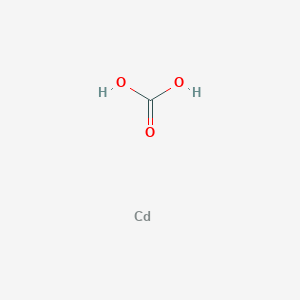
Cadmium carbonate
Übersicht
Beschreibung
Cadmium Carbonate is a crystalline solid that is white in color . Its formula is CdCO3 and it has a formula weight of 172.42 . It is a class of carbonate . Cadmium is a metal of Group 12 of the periodic table . It is physically similar to zinc but is denser and softer .
Synthesis Analysis
Cadmium Carbonate can be synthesized by chemical bath deposition . The process involves the enrichment and screening of new urease-positive bacteria .Molecular Structure Analysis
The molecular weights of cadmium complexes highly depend on the solvent . The complexes are polymeric in toluene but break up in the presence of polar solvents or coordinating ligands .Chemical Reactions Analysis
Cadmium Carbonate reacts with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . It also reacts with hydrogen sulfide to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions .Physical And Chemical Properties Analysis
Cadmium Carbonate has a melting point of 310°C and decomposes to CdO + CO2 . Cadmium is a silvery, crystalline metal, resembling zinc . It is nearly as soft as tin and, like tin, emits a crackling sound when bent . It can be rolled out into sheets .Wissenschaftliche Forschungsanwendungen
Optoelectronics Precursor
Cadmium carbonate (CdCO3) serves as a precursor film in optoelectronics due to its ability to be easily converted into other cadmium compounds like CdSe, CdTe, and CdO, which are essential for manufacturing devices that operate based on the interaction of light with electrical properties .
Medical Applications
Although not directly related to CdCO3, cadmium salts have been used in medicine. For example, cadmium sulfate has been applied to eyes for removing corneal specks. However, cadmium compounds are generally toxic and must be used with caution in medical applications .
Cadmium Compound Synthesis
CdCO3 is a water-insoluble source of cadmium that can be converted to other cadmium compounds, such as the oxide, by heating (calcination). This process is vital in synthesizing various cadmium-based materials for scientific research and industrial applications .
Soil Remediation
Research has explored using carbonate-producing bacteria to reduce bioavailability and phytotoxicity of cadmium in soil. This biomineralization approach aims to immobilize cadmium as cadmium carbonate, thus mitigating its harmful effects on plants and the environment .
Heavy Metal Immobilization
Microbial-induced carbonate precipitation (MICP) is a method studied for mineralizing and consolidating heavy metals like cadmium in soil. This process involves hydrolyzing urea into carbonate by urease bacteria, forming precipitation with heavy metal ions, and fixing them in the soil .
Safety and Hazards
Cadmium is a highly toxic carcinogenic that is harmful to most of the body’s systems, especially to the lungs, bones, and kidneys . Exposure to low levels of cadmium in air, food, water, and particularly in tobacco smoke over time may build up cadmium in the kidneys and cause kidney disease and fragile bones .
Zukünftige Richtungen
The future perspectives of Cadmium Carbonate include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae . The potential of microbial-induced carbonate precipitation (MICP) as a viable method for heavy metal remediation offers promising results for the removal of a variety of heavy metal contaminants from contaminated environments .
Wirkmechanismus
Target of Action
Cadmium carbonate, like other forms of cadmium, primarily targets cellular components such as mitochondria and DNA . It also interferes with cellular signaling pathways and disrupts Ca2+ signaling . Cadmium is known to have toxic effects on various organs in humans .
Mode of Action
Cadmium carbonate interacts with its targets, leading to a series of biochemical and molecular changes. It induces oxidative stress , disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with signaling pathways like Mitogen-Activated Protein Kinase (MAPK) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Tumor Protein 53 (p53) pathways . These interferences contribute to pathological conditions and carcinogenesis .
Biochemical Pathways
Cadmium carbonate affects several biochemical pathways. It induces oxidative stress and disrupts Ca2+ signaling . It also impacts signaling pathways like MAPK , NF-κB , and p53 . Cadmium’s interference with these pathways contributes to pathological conditions and carcinogenesis . The epigenetic effects of cadmium, including DNA methylation and histone modifications , are also significant, explaining its long-term impact on gene expression and disease manifestation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of cadmium are complex. Cadmium can endure in solution via water-soluble complexes and interacts with dissolved organic matter . It is highly persistent in the environment and can accumulate in soils, sediments, and organisms, leading to potential biomagnification along the food chain .
Result of Action
The molecular and cellular effects of cadmium carbonate’s action are extensive. It causes damage at the cellular and tissue levels . The role of cadmium in inducing oxidative stress—a pivotal mechanism behind its toxicity—is significant . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also contributes to pathological conditions and carcinogenesis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of cadmium carbonate. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . These diverse anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Eigenschaften
IUPAC Name |
cadmium(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXQAKPHKQZSC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCO3, CCdO3 | |
| Record name | cadmium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883417 | |
| Record name | Carbonic acid, cadmium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Cadmium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4123 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in concentrated solutions of ammonium salts, dilute acids., Soluble in acid, Insoluble in water | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.026 g/cu cm | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lead, zinc, and iron are present as impurities. Higher purity grades are available ... | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cadmium carbonate | |
Color/Form |
White, hexagonal crystals, White, amorphous powder, Powder or rhombohedral leaflets | |
CAS RN |
513-78-0, 93820-02-1 | |
| Record name | Cadmium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cadmium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093820021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, cadmium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616ZVS3BLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
500 °C (decomposes) | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cadmium carbonate?
A1: Cadmium carbonate has the molecular formula CdCO3 and a molecular weight of 172.42 g/mol.
Q2: What spectroscopic techniques have been used to characterize Cadmium carbonate?
A2: Several techniques have been employed, including:
- Infrared (IR) Spectrometry: Used to identify the presence of carbonate groups and study the mode of linkage in Cadmium carbonate complexes. []
- Powder X-ray Diffraction (XRD): Confirms the formation of Cadmium carbonate by detecting both oxide and carbonate phases, demonstrating their inter-dependency during carbon dioxide capture. [] It's also been used to determine crystal system and lattice parameters. []
- X-ray Reflectivity (XR): Reveals the evolution of strain and structure in Cadmium carbonate overgrowths as a function of film thickness. []
- X-ray Absorption Spectroscopy (XAS): Used to investigate the local environment of Cadmium in hydrozincite, suggesting a structure similar to cadmium carbonate but distinct from otavite. []
Q3: How does the solubility of Cadmium carbonate change with temperature?
A3: Cadmium carbonate exhibits unusual solubility behavior. [] found that its solubility increases with decreasing temperature within the range of 5-40 °C. This characteristic has implications for its use, particularly in applications involving low temperatures.
Q4: Can Cadmium carbonate be used as a carbon dioxide sorbent?
A4: Yes, Cadmium oxide doped with alkali metal halides, particularly sodium iodide, exhibits significant carbon dioxide sorption capacity. [] showed that this mixture can reversibly bind up to 24 wt% carbon dioxide at 250-300°C, converting almost stoichiometrically to Cadmium carbonate.
Q5: How does ball milling affect the thermal decomposition of Cadmium carbonate?
A5: Interestingly, [, ] found that intensive ball milling in a planetary ball mill had no significant effect on the thermal decomposition of Cadmium carbonate, although it did slightly influence the decomposition of basic zinc carbonate.
Q6: What is the role of Cadmium carbonate in glycosylation reactions?
A6: Cadmium carbonate has shown efficacy as a catalyst in glycosylation reactions, facilitating the synthesis of various compounds:
- Spirostanol Glycosides: [] reported its successful use in synthesizing these compounds in satisfactory yields.
- Saponins: A series of saponins were efficiently synthesized using Cadmium carbonate as a catalyst in acetonitrile. []
- Methoxyestrogen glucuronide acetate-methyl esters: Cadmium carbonate enabled the synthesis of these compounds, which are potential metabolites of female hormones. []
Q7: How does the choice of promoter affect the stereoselectivity of Koenigs–Knorr reactions involving Cadmium carbonate?
A7: [] compared different promoters, including Cadmium carbonate, in Koenigs–Knorr reactions. They found that Cadmium carbonate resulted in lower selectivity for β-glucoside formation compared to silver oxide, highlighting the influence of the promoter on reaction outcomes.
Q8: What are the health risks associated with Cadmium carbonate exposure?
A8: Cadmium carbonate exposure, particularly through inhalation of dust, can lead to chronic cadmium poisoning. [] described a case study of a pigment worker exposed to Cadmium carbonate dust, showcasing the compound's toxicity.
Q9: How does the presence of the zona radiata in Atlantic salmon embryos influence Cadmium uptake and toxicity?
A9: Research on Atlantic salmon embryos [] showed that intact zona radiata (egg capsule) increased Cadmium toxicity and uptake compared to embryos with the zona radiata removed. This difference was attributed to faster cadmium absorption in the presence of the capsule.
Q10: Can microbial activity contribute to Cadmium carbonate formation in the environment?
A10: Yes, [] demonstrated that microorganisms enriched from rhodoliths could mediate the precipitation of Cadmium carbonate nanoparticles from Cadmium-contaminated water. This finding suggests a potential bioremediation role for these microorganisms.
Q11: How does Cadmium interact with hydrozincite in a contaminated environment?
A11: [] studied a naturally occurring hydrozincite system and found that while hydrozincite can remove Cadmium from contaminated water, the binding is weak and Cadmium is released at a higher rate than Zinc. This suggests a limited potential for hydrozincite in controlling Cadmium mobility in natural settings.
Q12: What is the potential application of Cadmium carbonate in hydrogen production?
A12: Cadmium carbonate plays a crucial role in the Cadmium-Cadmium carbonate cycle for thermochemical hydrogen production. [, ] explored this process, focusing on the reaction of Cadmium with water and carbon dioxide to produce Cadmium carbonate and hydrogen.
Q13: How does Cadmium carbonate contribute to the understanding of mineral nucleation?
A13: [] used Cadmium carbonate's epitaxial growth on calcite to study heterogeneous nucleation. Their research revealed a two-stage process involving a precursor phase that transforms into otavite, providing insights into mineral formation mechanisms.
Q14: Can Cadmium carbonate be recycled from industrial waste?
A14: Yes, a cyclic leaching process has been developed to recover Cadmium from nickel-cadmium batteries. [] This process involves converting leached Cadmium into Cadmium carbonate, highlighting its potential for resource recovery and waste management.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



